1,2-Dimyristoyl-sn-glycerol

概要

説明

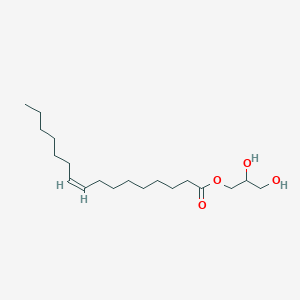

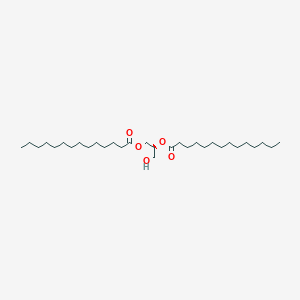

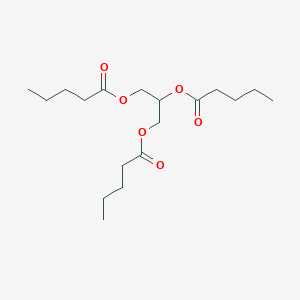

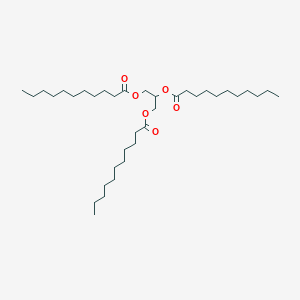

1,2-ジミリストイル-sn-グリセロールは、ミリスチン酸側鎖がsn-1位とsn-2位に結合した飽和ジアシルグリセロールです。 室温では白色から淡黄色の固体であり、タンパク質キナーゼC(PKC)の活性化における弱いセカンドメッセンジャーとしての役割で知られています .

作用機序

1,2-ジミリストイル-sn-グリセロールは、タンパク質キナーゼCの活性化に対する弱いセカンドメッセンジャーとして機能します。タンパク質キナーゼCの調節ドメインに結合し、酵素を活性化するコンフォメーション変化を引き起こします。 この活性化は、細胞シグナル伝達経路に関与する様々な標的タンパク質のリン酸化につながります .

生化学分析

Biochemical Properties

1,2-Dimyristoyl-sn-glycerol is known to interact with PKC, a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation . The interaction between 1,2-DMG and PKC is a weak activation, suggesting that it may modulate the activity of these enzymes rather than strongly activating them .

Cellular Effects

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, which could enhance the delivery of therapeutic agents to cells . It has also been used in the preparation of liposomes, small vesicles used to deliver drugs and other substances into cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a second messenger in the activation of PKC . PKC plays a crucial role in several signal transduction pathways, regulating cellular responses such as proliferation, differentiation, and secretion .

Dosage Effects in Animal Models

It has been used in studies involving the delivery of nanoparticles to the brain in rats .

Transport and Distribution

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting it may influence the transport and distribution of these particles within cells .

準備方法

合成経路と反応条件

1,2-ジミリストイル-sn-グリセロールは、グリセロールとミリスチン酸のエステル化によって合成できます。反応には通常、硫酸またはp-トルエンスルホン酸などの触媒が使用され、還流条件下で行われます。 反応混合物は、再結晶またはクロマトグラフィーによって精製され、目的の生成物が得られます .

工業的生産方法

1,2-ジミリストイル-sn-グリセロールの工業的生産は、同様のエステル化プロセスがより大規模で行われます。 連続フロー反応器や自動精製システムを使用することで、生産プロセスの効率と収率を高めることができます .

化学反応の分析

反応の種類

1,2-ジミリストイル-sn-グリセロールは、以下のものを含む様々な化学反応を起こします。

酸化: 対応するケトンまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応によって、モノアシルグリセロールまたは遊離脂肪酸に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ケトン、カルボン酸。

還元: モノアシルグリセロール、遊離脂肪酸。

置換: 様々な置換グリセロール誘導体.

科学的研究の応用

1,2-ジミリストイル-sn-グリセロールは、科学研究においていくつかの用途があります。

化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と膜ダイナミクスにおける役割について調査されています。

医学: 薬物送達システムや脂質ベースの製剤における成分としての可能性について調査されています。

類似化合物との比較

類似化合物

1,2-ジパルミトイル-sn-グリセロール: パルミチン酸側鎖を持つ別の飽和ジアシルグリセロール。

1,2-ジオレオイル-sn-グリセロール: オレイン酸側鎖を持つ不飽和ジアシルグリセロール。

1,2-ジミリストイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール): 同様の脂肪酸鎖を持つホスホグリセリド

独自性

1,2-ジミリストイル-sn-グリセロールは、その特異的な脂肪酸組成とタンパク質キナーゼCの弱い活性化因子としての役割によって特徴付けられます。 その特性により、脂質研究における貴重なツールとなり、様々な分野における応用は、その多用途性を示しています .

特性

IUPAC Name |

[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182801 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(14:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-16-5 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,2-Dimyristoyl-sn-glycerol in liposome studies?

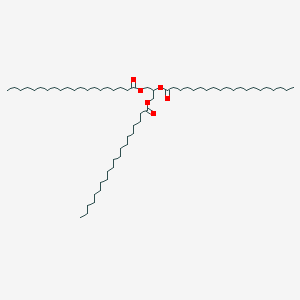

A1: this compound (DMPC) is a commonly used phospholipid in creating model cell membranes (liposomes) for biomembrane research. These liposomes are crucial for studying membrane properties, drug delivery systems, and various medical and biotechnological applications. []

Q2: How does this compound interact with water molecules in a bilayer system?

A2: Research suggests that within a lipid bilayer, DMPC interacts with water in three distinct regions: 'headgroup water,' 'perturbed water' near the membrane/water interface, and 'free water' in the core. This interaction, influenced by temperature and headgroup type, provides insights into membrane structure and mechanics. []

Q3: Can this compound be used in studying peptide-lipid interactions?

A3: Yes, DMPC is valuable for studying peptide-lipid interactions. For example, it has been used to investigate how gramicidin A, a peptide, influences the clustering of specific phospholipid monomers within fluid bilayers. This interaction is further modulated by cholesterol. []

Q4: How does this compound contribute to the study of protein structures like gramicidin A?

A4: DMPC provides a suitable bilayer environment to investigate the structure of membrane-associated proteins like gramicidin A using techniques like solid-state 2H NMR spectroscopy. This approach helped determine the right-handed helix sense of the channel conformation of gramicidin A. []

Q5: Can this compound be used in studying the impact of nanoparticles on cell membranes?

A5: Yes, studies have used DMPC bilayers as model cell membranes to investigate how nanomaterials, like Keggin-type polyoxometalate clusters, interact with and potentially disrupt lipid structures. []

Q6: What is the significance of this compound in nanoparticle drug delivery systems?

A6: DMPC is an essential component in formulating lipid nanoparticles for drug delivery. It helps encapsulate therapeutic molecules like mRNA, protecting them from degradation and facilitating their delivery to target cells. The inclusion of other lipids like BMP alongside DMPC can further enhance the efficacy of these nanoparticles. []

Q7: How does this compound contribute to understanding drug delivery mechanisms?

A7: Researchers use single-particle tracking in conjunction with fluorescently labelled DMPC-containing lipid nanoparticles to study their internalization and endosomal sorting within cells. This provides crucial information about how different lipid compositions influence drug delivery efficacy. []

Q8: Does this compound have applications in developing vaccines?

A8: Research indicates the potential of DMPC in vaccine development. It has been used as a component in liposomal formulations for an anti-Pseudomonas vaccine. These formulations, containing the outer-membrane protein F (OprF) of Pseudomonas aeruginosa, showed promising results in inducing antibody production in mice. []

Q9: Can this compound act as a secondary messenger in biological systems?

A9: While not a direct secondary messenger, 1,2-Diacylglycerols, including this compound, can influence enzymatic activity. Research in Schistosoma mansoni suggests that diacylglycerols, potentially released from the breakdown of membrane anchors, might play a role in regulating acetylcholinesterase biosynthesis. []

Q10: Has this compound been used in studying the properties of ionic liquids in drug delivery?

A10: Yes, studies have explored incorporating ionic liquids with this compound to form lipid-based ionic liquids (LBILs). These LBILs show promise as biocompatible carriers for enhancing transdermal drug delivery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)